Ononin
Overview
Description
Ononin is an isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin . It is the 4’-O-methoxy derivative of the parent isoflavone daidzein . It is found in a number of plants and herbs like soybean and Glycyrrhiza uralensis .
Molecular Structure Analysis
Ononin has a molecular formula of C22H22O9 . It is the 7-O-β-D-glucopyranoside of formononetin, which in turn is the 4’-O-methoxy derivative of the parent isoflavone daidzein .Chemical Reactions Analysis
Ononin has been shown to have anti-tumorigenic and anti-migratory properties in MG-63 and U2OS osteosarcoma cell lines . These effects were compared with the standard chemotherapeutic drug, doxorubicin (DOX), as a positive control .Physical And Chemical Properties Analysis
Ononin has a molecular weight of 430.40 g/mol . Its CAS number is 486-62-4 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Allelopathic Effects
Ononin demonstrates significant allelopathic effects, inhibiting the root and shoot growth of certain plants. This suggests its potential use in managing weed growth in agricultural settings (Inderjit & Dakshini, 1992).
Metabolism and Bioavailability
Research into ononin's metabolism and bioavailability has highlighted its transformation into multiple metabolites post-ingestion, which may collectively contribute to its bioactivity. This understanding is crucial for evaluating its therapeutic potential and efficacy (Hong-Fu Li et al., 2020).
Pharmacokinetics
Studies on the pharmacokinetics and bioavailability of ononin and its aglycone formononetin show differing systemic exposure and oral bioavailability, providing insights into their absorption and distribution in the body, which has implications for their use in pharmacology (Liyu Luo et al., 2018).
Anti-inflammatory Properties
Ononin exhibits anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It modulates various inflammatory markers and pathways, suggesting its potential as a therapeutic agent for inflammation-related conditions (Lin Dong et al., 2017).
Cardioprotective Effects
Research indicates that ononin can alleviate cardiomyocyte apoptosis and improve cardiac function by activating the AMPK/mTOR/autophagy pathway. This finding opens avenues for its use in managing cardiovascular diseases (R. Pan et al., 2021).
Osteoporosis Prevention
Ononin has been evaluated for its efficacy against osteoporosis induced by ovariectomy in rats, showing significant potential in preventing bone loss and promoting bone health, which could be beneficial for osteoporosis patients (Tonghao Wang et al., 2022).
Anticancer Activity
Investigations into ononin's effects on human osteosarcoma cells have shown anti-invasive and anti-migratory properties by influencing MMP2/9 and EGFR-Erk1/2 pathways, highlighting its potential as a therapeutic agent in cancer treatment (Guowei Gong et al., 2023).
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLSBDCWOSMHL-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964089 | |
Record name | Ononin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ononin | |
CAS RN |
486-62-4 | |
Record name | Ononin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formononetin glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ononin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ONONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0Z637970U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.